![molecular formula C23H22ClN7O2 B2431711 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone CAS No. 920370-64-5](/img/structure/B2431711.png)
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone
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Overview
Description
The compound “1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone” belongs to a family of compounds named [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells . They have also been found to moderately inhibit LSD1 activity, as well as increase the expression of H3K4me2 at the cellular level .
Synthesis Analysis
A series of new [1,2,3]triazolo[4,5-d]pyrimidine/thiourea hybrids were designed and synthesized through the scaffold replacement/ring cleavage strategy . The synthesis of these compounds involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
Molecular Structure Analysis
The structure-activity relationship (SAR) studies revealed that the N-heteroarene moiety attached to the thiourea is preferred over the phenyl ring for the R2 substituents, while the hydrophobic aromatic group is beneficial for improving the activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
Scientific Research Applications
- Potential Applications : BF2.649 could be explored for treating wakefulness deficits, memory impairments, and other cognitive disorders .
Computational Chemistry Studies
The compound 3-(4-chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydropyrazole-1-carbonitrile has been characterized using experimental and theoretical methods. Its optimized geometry in the ground state was obtained through density functional theory (DFT) calculations .
Medicinal Chemistry and Drug Development
The monohydrochloride salt of 1-{3-[3-(4-chlorophenyl)propoxy]propyl}-piperidine has been patented. It represents a potential drug candidate, and its crystalline form has been studied .
Future Directions
properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O2/c1-33-19-8-2-16(3-9-19)14-20(32)29-10-12-30(13-11-29)22-21-23(26-15-25-22)31(28-27-21)18-6-4-17(24)5-7-18/h2-9,15H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAHPVZROJKMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone |
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